molecular formula C26H17ClN2O2S B7699176 (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7699176
M. Wt: 456.9 g/mol
InChI Key: LPBDGAOIHSJYMC-HZHRSRAPSA-N
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Description

The compound (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic molecule that features a quinoline core, a chlorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated precursor reacts with the quinoline derivative.

    Formation of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the oxazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, particularly at the quinoline and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the quinoline and oxazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one lies in its complex structure, which combines multiple functional groups and rings

Properties

IUPAC Name

(4E)-4-[[2-(4-chlorophenyl)sulfanylquinolin-3-yl]methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClN2O2S/c1-16-5-4-7-18(13-16)24-28-23(26(30)31-24)15-19-14-17-6-2-3-8-22(17)29-25(19)32-21-11-9-20(27)10-12-21/h2-15H,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBDGAOIHSJYMC-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC3=CC4=CC=CC=C4N=C3SC5=CC=C(C=C5)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=N/C(=C/C3=CC4=CC=CC=C4N=C3SC5=CC=C(C=C5)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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